molecular formula C7H13IO B1401872 4-(2-iodoethyl)tetrahydro-2H-pyran CAS No. 4677-16-1

4-(2-iodoethyl)tetrahydro-2H-pyran

Cat. No. B1401872
CAS RN: 4677-16-1
M. Wt: 240.08 g/mol
InChI Key: DMFPKHPJSREPBI-UHFFFAOYSA-N
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Description

4-(2-iodoethyl)tetrahydro-2H-pyran is an organic compound with the molecular formula C7H13IO . It has a molecular weight of 240.08 . The compound is typically stored at room temperature .


Synthesis Analysis

The synthesis of this compound involves a reaction with tetrahydro-2H-pyran-4-ol, imidazole, triphenylphosphine, and tetrahydrofuran . The reaction is carried out in a round-bottom flask and cooled to 0° C. A solution of iodine in tetrahydrofuran is then added slowly dropwise .


Molecular Structure Analysis

The InChI code for this compound is 1S/C7H13IO/c8-4-1-7-2-5-9-6-3-7/h7H,1-6H2 . This indicates that the compound has a six-membered ring structure with an iodoethyl group attached .

Scientific Research Applications

  • Synthesis and Structural Analysis

    • Singh et al. (2001) reported on the synthesis of related tetrahydro-2H-pyran compounds and their reactions with iodine, leading to diiodo derivatives. The study also involved the characterization of these compounds using various analytical techniques such as NMR and elemental analyses (Singh et al., 2001).
  • Kinetics and Mechanism of Pyrolysis

    • Álvarez-Aular et al. (2018) explored the gas-phase pyrolysis kinetics of tetrahydropyranyl phenoxy ethers, providing insights into the reaction mechanisms and thermodynamic parameters. This research is relevant for understanding the behavior of tetrahydro-2H-pyran compounds under thermal conditions (Álvarez-Aular et al., 2018).
  • Educational Application in Organic Chemistry

    • Dintzner et al. (2012) discussed an undergraduate laboratory project where students synthesized tetrahydro-2-(4-nitrophenyl)-4-phenyl-2H-pyran. This project provides a practical example of the compound's use in academic settings to teach organic synthesis techniques (Dintzner et al., 2012).
  • Novel Synthetic Methods

    • Yadav et al. (2013) developed a method for the stereoselective synthesis of tetrahydro-2H-pyrans, showcasing the compound's potential in organic synthesis and its application in constructing complex molecular structures (Yadav et al., 2013).
  • Catalysis and Bond Formation

    • Norris and Leeman (2008) explored the use of tetrahydro-2H-pyran compounds in palladium-catalyzed carbon−sulfur bond formation, demonstrating the compound's utility in complex organic syntheses and drug development (Norris & Leeman, 2008).
  • Dihydropyrans Synthesis and Applications

    • Scoccia et al. (2017) described a new synthesis method for tetrahydro-2H-pyrans, highlighting its applications in creating multifunctionalized molecules, which is essential for developing new materials and pharmaceuticals (Scoccia et al., 2017).
  • Green Synthesis and Environmental Applications

    • Hu et al. (2014) established a protocol for the synthesis of tetrahydrobenzo[b]pyran derivatives using environmentally friendly methods, emphasizing the importance of green chemistry in the synthesis of tetrahydro-2H-pyran compounds (Hu et al., 2014).
  • Statins Synthesis

    • Časar and Košmrlj (2009) reported the synthesis of a tetrahydro-2H-pyran-2-one derivative, key in statin synthesis, illustrating the compound's role in creating important pharmaceutical agents (Časar & Košmrlj, 2009).

Safety and Hazards

The compound is associated with certain hazards. It has been assigned the GHS07 pictogram, and the hazard statements H315, H319, and H335 . These indicate that the compound can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

4-(2-iodoethyl)oxane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13IO/c8-4-1-7-2-5-9-6-3-7/h7H,1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMFPKHPJSREPBI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1CCI
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13IO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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